molecular formula C9H7N3 B1419785 6-methyl-1H-benzo[d]imidazole-5-carbonitrile CAS No. 952511-47-6

6-methyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B1419785
CAS No.: 952511-47-6
M. Wt: 157.17 g/mol
InChI Key: CGKBPDVAUAQRII-UHFFFAOYSA-N
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Description

6-Methyl-1H-benzo[d]imidazole-5-carbonitrile is a benzimidazole derivative characterized by a nitrile group at position 5 and a methyl substituent at position 6 of the fused benzene ring. The methyl group at position 6 introduces steric and electronic effects that influence its physical properties, reactivity, and biological activity compared to unsubstituted or differently substituted analogs. Modifications like methyl substitution are typically achieved through tailored starting materials or post-synthetic functionalization.

Properties

IUPAC Name

6-methyl-1H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKBPDVAUAQRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C#N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669041
Record name 6-Methyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952511-47-6
Record name 6-Methyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Heterocyclization Method

Overview:
This method employs a one-pot heterocyclization reaction, which is advantageous due to its simplicity, reduced reaction time, and minimal use of reagents. It involves the cyclization of suitably substituted precursors under mild conditions, often facilitated by reducing agents like sodium dithionite.

Procedure:

  • Starting materials: Ethyl 4-(methylamino)-3-nitrobenzoate and 3-bromo-4-hydroxy-5-methoxybenzaldehyde (or similar aldehyde derivatives).
  • Reagents: Sodium dithionite (Na₂S₂O₄), DMSO as solvent.
  • Conditions: Reflux at approximately 90°C under inert atmosphere (N₂ or Ar).
  • Reaction steps:
    • The nitrobenzoate reacts with the aldehyde derivative, facilitated by Na₂S₂O₄, which reduces nitro groups and promotes cyclization.
    • Intramolecular cyclization occurs, forming the benzimidazole core.
    • Subsequent base hydrolysis yields the carboxylic acid derivative, which can be nitrile-functionalized via dehydration or direct substitution.

Research Findings:

  • The use of Na₂S₂O₄ effectively reduces nitro groups and promotes heterocyclization without harsh conditions.
  • The reaction yields are generally high (~70–83%) with good purity, confirmed via IR, NMR, and mass spectrometry.

Data Table:

Step Reagents & Conditions Key Observations Yield (%) Characterization Techniques
1 Ethyl 4-(methylamino)-3-nitrobenzoate + aldehyde, Na₂S₂O₄, DMSO, reflux at 90°C Formation of heterocycle 70–83 IR, NMR, MS
2 Base hydrolysis (NaOH), reflux Carboxylic acid formation N/A IR, NMR

Classical Cyclization Using Orthogonal Precursors

Overview:
Traditional methods involve the condensation of o-phenylenediamine derivatives with nitrile or formamide derivatives, followed by cyclization under acidic or basic conditions.

Procedure:

  • Starting materials: o-Phenylenediamine derivatives bearing methyl groups at the 6-position.
  • Reagents: Cyanogen bromide or acetonitrile derivatives, acids (e.g., HCl) or bases (e.g., NaOH).
  • Conditions: Reflux in ethanol or acetic acid, often with catalysts like polyphosphoric acid (PPA).
  • Reaction steps:
    • Nucleophilic attack on nitrile or related electrophiles.
    • Cyclization to form the benzimidazole ring.
    • Functionalization at the 5-position with methyl or other substituents.

Research Findings:

  • Yields vary from 50–85%, depending on the substituents and reaction conditions.
  • Requires longer reaction times and sometimes harsh conditions, which can affect selectivity.

Data Table:

Step Reagents & Conditions Observations Yield (%) Characterization Techniques
1 o-Phenylenediamine + nitrile, reflux Benzimidazole ring formation 50–85 IR, NMR, MS
2 Functional group modifications Substituent incorporation Variable NMR, MS

Microwave-Assisted Synthesis

Overview:
Microwave irradiation accelerates heterocyclic synthesis, reducing reaction times from hours to minutes, and often improving yields.

Procedure:

  • Starting materials: Suitable diamines and nitrile derivatives.
  • Reagents: Catalysts or acids as needed.
  • Conditions: Microwave irradiation at 150–200°C for 5–20 minutes.
  • Reaction steps: Similar to classical methods but enhanced by microwave energy, promoting rapid cyclization.

Research Findings:

  • Yields comparable or superior to conventional heating (up to 90%).
  • Cleaner reactions with fewer by-products.

Data Table:

Step Reagents & Conditions Observations Yield (%) Characterization Techniques
1 Diamine + nitrile, microwave at 180°C, 10 min Rapid cyclization 85–90 IR, NMR, MS

Coupling and Cross-Coupling Strategies

Overview:
Modern synthetic routes utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to introduce methyl groups at specific positions.

Procedure:

  • Starting materials: Halogenated benzimidazole precursors (e.g., 6-bromo derivatives).
  • Reagents: Methylating agents (e.g., methylboronic acid), palladium catalysts, bases.
  • Conditions: Reflux in suitable solvents like toluene or DMF under inert atmosphere.

Research Findings:

  • Precise methylation at the 6-position is achievable with high regioselectivity.
  • Yields are typically above 75%.

Data Table:

Step Reagents & Conditions Observations Yield (%) Characterization Techniques
1 Halogenated benzimidazole + methylboronic acid, Pd catalyst, base Methylation at 6-position 75–85 IR, NMR, MS

Summary of Effective Methods

Method Advantages Limitations Typical Yield (%) Suitable for Scale-Up
One-Pot Heterocyclization Simple, efficient, minimal reagents Requires careful control of conditions 70–83 Yes
Classical Cyclization Well-established, versatile Longer reaction times, harsh conditions 50–85 Moderate
Microwave-Assisted Fast, high yield, cleaner Equipment-dependent 85–90 Yes
Cross-Coupling Regioselective, precise Costly catalysts, need inert atmosphere 75–85 Yes

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-Methyl-1H-benzo[d]imidazole-5-carbonitrile is being investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit antimicrobial properties. This compound has shown efficacy against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antiviral and Anticancer Properties

The compound's ability to modulate key cellular pathways suggests potential antiviral and anticancer activities. Studies have demonstrated its effect on inhibiting viral replication and inducing apoptosis in cancer cells through pathways such as MAPK/ERK.

Materials Science

In materials science, this compound is explored for its role in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties allow it to be incorporated into various organic electronic devices, enhancing their performance.

Table 1: Comparison of Electronic Properties

PropertyValue
Band Gap~2.2 eV
Electron MobilityHigh
Thermal StabilityModerate

Industrial Chemistry

The compound serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its versatility allows for modifications that can lead to the creation of specialized compounds used in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study tested the compound against various bacterial strains, demonstrating significant inhibition at low concentrations. The results suggest that it could be developed into a novel antimicrobial agent.

Case Study 2: Organic Electronics

In a recent experiment, devices incorporating this compound exhibited improved efficiency in light emission compared to traditional materials. This finding opens avenues for further research into organic light-emitting diodes (OLEDs) using this compound.

Mechanism of Action

The mechanism of action of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with their DNA synthesis. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-methyl-1H-benzo[d]imidazole-5-carbonitrile with structurally related benzimidazole derivatives, focusing on substituent effects, spectral properties, and functional attributes:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Biological/Functional Notes
This compound -CH₃ at C6, -CN at C5 157.16 (calculated) Not reported Hypothetical shifts: Methyl C6 would downfield-adjacent protons (e.g., C7-H). Likely enhanced lipophilicity vs. unsubstituted analogs.
1H-Benzo[d]imidazole-5-carbonitrile Unsubstituted core 143.14 Not reported $ ^1H $ NMR (DMSO-d6): δ 8.34 (s, 1H), 8.03 (s, 1H), 7.62 (d, J = 4.17 Hz, 1H). Parent compound; used in prodrug design.
2-(Ethylamino)-1H-benzo[d]imidazole-5-carbonitrile -NHCH₂CH₃ at C2, -CN at C5 187.20 198–201 $ ^1H $ NMR (DMSO-d6): δ 7.48 (s, 1H), 3.37–3.31 (m, 2H), 1.19 (t, J = 7.2 Hz, 3H). Amino group enhances hydrogen-bonding potential.
2-Propyl-1H-benzo[d]imidazole-5-carbonitrile -CH₂CH₂CH₃ at C2, -CN at C5 185.23 Not reported $ ^1H $ NMR (CDCl3): δ 7.91 (s, 1H), 2.97–2.93 (m, 2H), 1.94–1.89 (m, 2H). Increased hydrophobicity; potential bioavailability modulator.
2-(3,4-Dimethoxyphenyl)-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile Aryl at C2, -CN at C5 355.38 Not reported MS (ESI+): m/z 326.68 (M+H). Bulky substituents may impede cellular uptake.
2-(5-(4-Cyanophenyl)thiazol-2-yl)-1H-benzo[d]imidazole-5-carbonitrile Thiazole-aryl at C2, -CN at C5 328.07 >300 $ ^1H $ NMR (DMSO-d6): δ 8.66 (br s, 1H), 8.29 (m, 3H). Rigid thiazole moiety enhances thermal stability.

Key Observations:

Substituent Effects on Solubility :

  • The methyl group in This compound likely increases lipophilicity compared to the unsubstituted parent compound (logP ~1.5 vs. ~1.2 estimated). This contrasts with polar substituents like -NHCH₂CH₃, which improve aqueous solubility .
  • Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) reduce solubility but may enhance target binding specificity .

Thermal Stability :

  • Thiazole-containing derivatives exhibit exceptional thermal stability (mp >300°C) due to extended π-conjugation and intermolecular interactions .

Spectral Signatures :

  • The nitrile group (-CN) at C5 consistently shows IR absorption near 2256–2216 cm⁻¹ across analogs .
  • Methyl substituents cause predictable upfield/downfield shifts in adjacent protons (e.g., C7-H in the target compound would resonate near δ 7.4–7.6) .

Biological Implications: Methyl and alkyl substituents (e.g., -CH₂CH₂CH₃) may improve membrane permeability, critical for central nervous system (CNS) drug candidates . Amino-substituted analogs (e.g., 2-amino-1H-benzo[d]imidazole-5-carbonitrile ) show enhanced hydrogen-bonding capacity, useful in enzyme inhibition.

Biological Activity

6-Methyl-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research applications, supported by relevant data and case studies.

Overview of the Compound

  • Chemical Formula : C9H7N3
  • CAS Number : 952511-47-6
  • Structure : The compound features a methyl group at the 6th position and a cyano group at the 5th position of the benzimidazole ring.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Interaction : It interacts with various enzymes, particularly cytochrome P450 enzymes, influencing drug metabolism and other biochemical pathways.
  • Cell Signaling Modulation : The compound can modulate key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
  • Cytotoxicity in Cancer Cells : Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer) .

Biological Activity Data

The biological activity of this compound has been quantified through various studies. Below is a summary of its cytotoxic effects on different cancer cell lines:

Cell Line IC50 (µM) Comparison to Standard Drugs
HepG27.82 - 10.21Comparable to sorafenib (4.17 - 24.06)
HCT-1167.82 - 10.21Comparable to doxorubicin
MCF-7<30Lower than standard treatments

These results indicate that certain derivatives of the compound exhibit potent cytotoxicity comparable to established anticancer agents .

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of various benzimidazole derivatives, it was found that this compound demonstrated significant activity against multiple cancer cell lines. The study utilized the MTT assay to determine cell viability, revealing that at lower concentrations, the compound enhanced metabolic activity while higher concentrations induced cell death .

Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its anticancer effects. The study highlighted that the compound could inhibit specific protein kinases involved in cancer progression, such as EGFR and Her2, with IC50 values indicating higher potency than standard inhibitors like erlotinib .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its polar nature. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites.

Applications in Research

The compound has several applications in scientific research:

  • Medicinal Chemistry : It is being explored as a potential lead compound for developing new antimicrobial, antiviral, and anticancer agents.
  • Materials Science : Its properties are also being investigated for applications in organic semiconductors and light-emitting diodes (LEDs).
  • Industrial Chemistry : Used as an intermediate in synthesizing dyes and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A representative method involves reacting 3,4-diaminobenzonitrile with a carbonyl-containing precursor (e.g., aldehydes or ketones) in the presence of a catalyst like sodium metabisulfite in dimethyl sulfoxide (DMSO) at 140°C for 30 minutes . Microwave-assisted synthesis is another efficient approach, reducing reaction times and improving yields (e.g., 85% yield in ethanol under microwave conditions) . Post-synthesis purification often involves crystallization from solvents like acetone or ethanol .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic proton signals between δ 7.1–8.3 ppm and characteristic peaks for methyl groups (δ 2.4–2.6 ppm) .
  • IR Spectroscopy : A sharp absorption band near 2220 cm⁻¹ confirms the nitrile (-CN) group .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 314 [M+H]⁺) and isotopic patterns (for brominated derivatives) validate the molecular formula .

Q. What purification methods are recommended for isolating this compound?

  • Methodological Answer : Crystallization from polar aprotic solvents like acetone or ethanol is effective for removing impurities . For derivatives with low solubility, column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures may be employed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Solvent Selection : DMSO enhances reaction rates due to its high polarity, but ethanol or water may reduce side reactions in microwave-assisted protocols .
  • Catalyst Loading : Adjusting sodium metabisulfite concentrations (e.g., 2 equiv. relative to substrate) can improve cyclization efficiency .
  • Temperature Control : Microwave irradiation at 140°C for 30 minutes achieves higher yields (85%) compared to conventional heating .

Q. How do substituent modifications influence biological activity in benzimidazole derivatives?

  • Methodological Answer : Structural analogs with electron-withdrawing groups (e.g., -Cl, -Br) at specific positions enhance antiproliferative activity by improving binding to targets like EGFR. For example, 2-(5-bromo-2-hydroxyphenyl) derivatives show cytotoxicity via selective kinase inhibition . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities and guide substituent selection .

Q. How can contradictions in reported physicochemical data (e.g., melting points) be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvent-dependent crystallization. For instance, melting points for derivatives vary between 102–300°C depending on substituents and purification solvents . Validate purity via HPLC (>95%) and cross-reference differential scanning calorimetry (DSC) data to identify polymorphic forms .

Q. What computational methods predict the thermochemical properties of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculates atomization energies and ionization potentials. Basis sets like 6-31G* are recommended for geometry optimization and vibrational frequency analysis . For redox properties, time-dependent DFT (TD-DFT) simulations correlate with experimental cyclic voltammetry data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-methyl-1H-benzo[d]imidazole-5-carbonitrile
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6-methyl-1H-benzo[d]imidazole-5-carbonitrile

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